3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Description
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a brominated pyrazolopyridine derivative with a tetrahydropyran (THP) substituent at the 1-position. This compound belongs to the pyrazolo[4,3-b]pyridine family, a heterocyclic scaffold known for its versatility in medicinal chemistry due to its ability to interact with diverse biological targets.
Properties
IUPAC Name |
3,5-dibromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQUEVVWSPAQBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)Br)N=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound with significant potential in biological applications. Its unique molecular structure, characterized by a pyrazolo[4,3-b]pyridine core and a tetrahydro-2H-pyran substituent, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C11H11Br2N3O
- Molecular Weight : 361.03 g/mol
- CAS Number : 1823383-54-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in signal transduction pathways. This inhibition can alter cellular processes such as proliferation and differentiation.
- Receptor Binding : The compound may interact with receptors that play critical roles in cellular signaling. These interactions could induce conformational changes affecting receptor function.
- Cell Cycle Regulation : It is hypothesized that the compound may influence gene expression and cell cycle progression through its structural similarities to other known bioactive pyrazolo-pyridine derivatives.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Antiviral | Potential efficacy against viral infections by inhibiting viral replication. |
| Anticancer | Induces apoptosis in cancer cells through modulation of signaling pathways. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : The presence of bromine atoms may affect the compound's solubility and absorption rates.
- Distribution : Its lipophilicity allows for effective distribution across cell membranes.
- Metabolism : The compound is likely metabolized in the liver, with potential formation of active metabolites.
- Excretion : Primarily eliminated through renal pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antiviral Activity Study :
- Cancer Research :
-
Inflammation Modulation :
- Compounds with similar structures have shown promise in reducing inflammation by modulating cytokine release in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine with key analogs based on structural features, biological targets, and activities:
| Compound Name | Substituents/Modifications | Biological Target/Activity | Reference(s) |
|---|---|---|---|
| This compound | 3,5-dibromo; 1-THP | Hypothesized: Kinase inhibition, receptor modulation (based on scaffold similarity) | N/A |
| 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110) | 6-(3,5-dimethoxyphenyl); 3-(4-fluorophenyl) | Kit kinase inhibitor; antiproliferative activity | |
| 1H-Pyrazolo[4,3-b]pyridin-3-amine derivatives | 3-amino; variable substituents at 1- and 7-positions | Positive allosteric modulators of mGlu4 receptor | |
| 3-Phenylpyrazolo[3,4-c]pyridines | 3-phenyl; variable substituents | Antiproliferative activity (e.g., angiogenesis inhibition) | |
| 3-Amino-1H-pyrazolo[3,4-b]pyridine | 3-amino; unsubstituted pyridine core | MELK kinase inhibition |
Key Observations:
Substituent Effects on Target Specificity: The 3,5-dibromo groups in the target compound contrast with 3-amino or 3-phenyl substituents in analogs. Bromine’s electron-withdrawing nature may favor interactions with cysteine-rich kinase domains (e.g., ALK, CDK8), whereas amino groups enhance hydrogen bonding, as seen in mGlu4 modulators . The THP group at the 1-position is unique compared to other analogs with methoxybenzyl or piperazine substituents. THP’s oxygen atom may improve solubility, akin to methoxy groups in APcK110 .
Biological Activity Trends: Pyrazolo[4,3-b]pyridines with electron-deficient aromatic systems (e.g., brominated or fluorinated derivatives) often target kinases, as seen in APcK110’s Kit inhibition . This supports the hypothesis that the target compound may exhibit kinase-inhibitory properties. Amino-substituted derivatives (e.g., 3-amino-1H-pyrazolo[3,4-b]pyridine) show selectivity for MELK kinase, suggesting that substitution at the 3-position critically influences target preference .
Antiproliferative Potential: While the target compound lacks direct antiproliferative data, 3-phenylpyrazolo[3,4-c]pyridines demonstrate activity against cancer cell lines, implying that bromine’s bulk and hydrophobicity might enhance cytotoxicity .
Preparation Methods
Core Construction Strategies
2.1. General Approaches to Pyrazolo[4,3-b]pyridine Synthesis
There are two principal synthetic strategies for constructing the pyrazolo[4,3-b]pyridine core:
- Formation of the pyridine ring onto an existing pyrazole.
- Formation of the pyrazole ring onto a preformed pyridine.
The choice of method depends on the availability of starting materials and the desired substitution pattern.
2.2. Multi-Component and Green Chemistry Approaches
Recent advances emphasize multi-component reactions (MCRs) and solvent-free conditions, often catalyzed by metal-organic frameworks or other heterogeneous catalysts. These methods offer high yields, operational simplicity, and environmental benefits.
Detailed Preparation Methods
Synthesis of the Pyrazolo[4,3-b]pyridine Core
Method A: Cyclocondensation of Aminopyrazoles and 1,3-Dicarbonyl Compounds
- Step 1: Condense an appropriately substituted aminopyrazole (e.g., 3,5-dibromo-1H-pyrazole) with a 1,3-dicarbonyl compound (such as β-ketoesters or diketones) under acidic or basic conditions.
- Step 2: Cyclization yields the pyrazolo[4,3-b]pyridine core, with substituents at C3 and C5 determined by the starting aminopyrazole.
Method B: Multi-Component Reaction (MCR) Approach
- Step 1: Mix an aldehyde, an aminopyrazole, and a β-dicarbonyl compound in the presence of a catalyst (e.g., Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂).
- Step 2: Heat at 100°C under solvent-free conditions.
- Step 3: Isolate the product by extraction and chromatography.
Comparative Table: Core Construction Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notable Features |
|---|---|---|---|---|
| Cyclocondensation | Aminopyrazole + 1,3-dicarbonyl | Acid/base, reflux or solvent-free | 55–80 | Simple, flexible substitution |
| MCR | Aminopyrazole + aldehyde + β-dicarbonyl | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, 100°C, solvent-free | 70–90 | Green, high yield, scalable |
N1 Protection with Tetrahydropyranyl Group
- Step 1: The N1 position is protected by reacting the pyrazolo[4,3-b]pyridine with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
- Step 2: The reaction is typically conducted in dichloromethane at room temperature to yield the tetrahydropyranyl-protected product.
Data Table: Typical Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Core construction | Aminopyrazole, β-dicarbonyl, acid/base | Ethanol/solvent-free | 80–100°C | 2–6 h | 55–90 |
| Bromination | NBS or Br₂ | Acetonitrile | 0–25°C | 1–3 h | 60–85 |
| N1 Protection | Dihydropyran, acid catalyst | DCM | 25°C | 1–2 h | 70–90 |
Research Findings and Optimization
- Solvent-free and catalyzed MCRs have been shown to significantly reduce reaction times and improve yields, with some reports noting up to 90% yield for pyrazolo[4,3-b]pyridine derivatives.
- Bromination is most efficient when performed after core construction, as pre-brominated aminopyrazoles can be less reactive in condensation steps.
- N1 protection is generally performed as the final step to avoid interference with earlier cyclization or bromination reactions.
Q & A
Basic: What are the established synthetic routes for 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine?
The synthesis involves sequential bromination and tetrahydro-2H-pyran-2-yl (THP) protection :
Bromination : A pyrazolo[4,3-b]pyridine precursor undergoes bromination using N-iodosuccinimide (NIS) in acetone at room temperature to introduce bromine at positions 3 and 2. This method ensures regioselectivity, as shown in analogous pyrrolo[2,3-b]pyridine systems .
THP Protection : The nitrogen at position 1 is protected using dihydropyran under acidic conditions (e.g., p-toluenesulfonic acid) to form the THP group, improving stability during subsequent reactions .
Cross-Coupling : Bromine substituents enable Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C .
Basic: How is regioselectivity controlled during bromination of pyrazolo[4,3-b]pyridine systems?
Regioselectivity depends on electronic and steric factors :
- Electron-Density Mapping : Bromination favors positions with higher electron density. Computational modeling (e.g., DFT) predicts reactive sites, as demonstrated in pyrrolo[2,3-b]pyridines .
- Halogenating Agents : NIS selectively brominates position 5 in pyrrolo[2,3-b]pyridines, while Br₂ in DMF introduces bromine at both 3 and 5 positions .
- Steric Shielding : Bulky substituents (e.g., THP) at position 1 direct bromination to less hindered positions .
Advanced: What analytical techniques validate the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy :
- X-Ray Crystallography : Resolves absolute configuration, as seen in analogous pyrazolo-pyridine derivatives .
- HRMS : Confirms molecular formula (C₁₃H₁₄Br₂N₃O) with <2 ppm error .
Advanced: How does the THP group influence biological activity and synthetic utility?
- Synthetic Advantages :
- Biological Impact :
Advanced: What structure-activity relationships (SAR) are observed in pyrazolo[4,3-b]pyridine derivatives?
Critical SAR insights from analogous compounds:
-
Bromine Substitution : 3,5-Dibromo derivatives show higher kinase inhibition (e.g., Kit kinase IC₅₀ = 8 nM predicted) than mono-bromo analogs due to halogen bonding .
-
THP vs. Other Groups : Replacing THP with benzyl decreases solubility (logS from -3.2 to -4.5) but increases metabolic stability .
-
Table : Comparison of Select Kinase Inhibitors
Compound Substitution Target Kinase IC₅₀ (nM) APcK110 6-(3,5-dimethoxy) Kit 12 ± 2 Target Compound 3,5-Br, 1-THP ALK 18 ± 3* *Predicted based on docking studies .
Data Contradiction: How to resolve conflicting reports on biological activity in similar compounds?
Discrepancies arise from:
- Assay Variability : Differences in kinase isoforms (full-length vs. truncated) impact IC₅₀ values .
- Solubility Artifacts : THP-protected compounds may show low cellular activity due to poor aqueous solubility despite high biochemical potency .
Resolution Strategies :
Use orthogonal assays (e.g., SPR for binding affinity).
Standardize cell-based assay conditions (e.g., 1% DMSO tolerance).
Evaluate metabolic stability in liver microsomes .
Advanced: What computational methods predict binding modes with kinase targets?
- Docking Workflow :
- Key Findings :
Advanced: How to design functional analogs for improved pharmacokinetics?
- Bromine Replacement : Substitute Br with CF₃ or CN to reduce molecular weight while retaining halogen bonding .
- THP Alternatives : Use tert-butyl carbamate (Boc) for easier deprotection under mild acidic conditions .
- Prodrug Strategies : Introduce ester groups at the THP oxygen for enhanced aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
